molecular formula C15H21NO4 B12617315 Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester CAS No. 921600-18-2

Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester

Cat. No.: B12617315
CAS No.: 921600-18-2
M. Wt: 279.33 g/mol
InChI Key: ZLOUCDGERAQFGP-NSHDSACASA-N
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Description

Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a phenylethylamino group attached to the central carbon of the propanedioic acid backbone, with diethyl ester groups at both ends. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester typically involves the reaction of diethyl malonate with (1S)-1-phenylethylamine. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the amine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The ester groups can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.

    Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.

    Condensation Reactions: Catalysts such as p-toluenesulfonic acid or base catalysts like sodium ethoxide are used.

Major Products Formed

    Substitution Reactions: Substituted esters or amides.

    Hydrolysis: Carboxylic acids and alcohols.

    Condensation Reactions: Larger molecules with new carbon-carbon bonds.

Scientific Research Applications

Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The phenylethylamino group can interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, 2-propenyl-, diethyl ester
  • Diethyl malonate
  • Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-diethyl ester

Uniqueness

Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester is unique due to the presence of the phenylethylamino group, which imparts specific chemical and biological properties. This distinguishes it from other malonic acid derivatives, which may lack this functional group and, consequently, exhibit different reactivity and applications.

Biological Activity

Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₉H₃₁N₃O₄
  • Molecular Weight : 345.48 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : The compound may interact with various receptors, including those involved in neurotransmission and inflammation.

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

Concentration (µM)% DPPH Scavenging
40085
20070
10050
5030
2515

The EC₅₀ value for DPPH scavenging activity was found to be approximately 100 µM, indicating moderate antioxidant capacity .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest potential applications in developing antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It was shown to reduce neuronal cell death in models of oxidative stress and excitotoxicity. The mechanism appears to involve modulation of glutamate receptors and enhancement of cellular antioxidant defenses .

Case Studies

  • Case Study on Neuroprotection : A study investigated the effects of the compound on neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results demonstrated that it could inhibit growth effectively, making it a candidate for further development in antibiotic therapies .

Properties

CAS No.

921600-18-2

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

diethyl 2-[[(1S)-1-phenylethyl]amino]propanedioate

InChI

InChI=1S/C15H21NO4/c1-4-19-14(17)13(15(18)20-5-2)16-11(3)12-9-7-6-8-10-12/h6-11,13,16H,4-5H2,1-3H3/t11-/m0/s1

InChI Key

ZLOUCDGERAQFGP-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C(C(=O)OCC)N[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(C)C1=CC=CC=C1

Origin of Product

United States

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